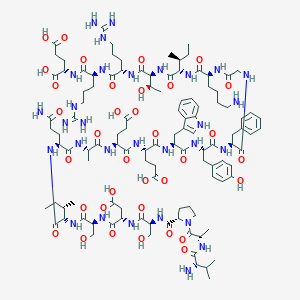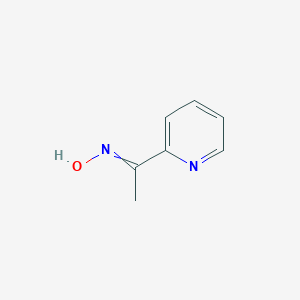
3-氰基-6-甲基-2(1H)-吡啶酮
描述
Synthesis of Functionalized Pyridinones
The synthesis of 3-cyano-6-methyl-2(1H)-pyridinone derivatives has been explored through various reactions. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and other reagents leads to the formation of 4H-pyrano[3,2-c]pyridines and related compounds . Similarly, the synthesis of 3-cyano-1,4,6-trisubstituted-2(1H)-pyridinones with different pharmacophores has been described, showing moderate antitumor potential in in vitro assays .
Molecular Structure and Chemical Transformations
The molecular structure and dynamic properties of cyano-substituted pyridinones have been studied using spectroscopic methods, cyclic voltammetry, and theoretical calculations. For example, the dynamic behavior of methylene chains in 5-cyanonpyridinophane-6-ones has been elucidated, revealing insights into the energy barriers associated with conformational changes . Additionally, the crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines has been analyzed, highlighting the importance of C–H⋯N, C–H⋯π, and π⋯π interactions .
Physical and Chemical Properties
The physical and chemical properties of 3-cyano-6-methyl-2(1H)-pyridinone derivatives are influenced by their molecular structure and the presence of functional groups. For instance, the cycloaddition of 3-amino-5-chloro-2(1H)-pyrazinones with olefins can lead to ring transformations into 3-amino- or 6-cyano-substituted 2-pyridinone systems, depending on the reaction conditions . Moreover, the synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their esters have been investigated, with some compounds showing positive inotropic activity .
Chemical Reactions Analysis
The reactivity of 3-cyano-6-methyl-2(1H)-pyridinone derivatives in various chemical reactions has been a subject of interest. For example, the synthesis and reactions of 3-pyrrolidinones have been reviewed, demonstrating their versatility as synthetic intermediates for the production of a wide range of heterocyclic compounds . Additionally, the formation of pseudopolymorphs and cocrystals of 3-cyano-6-hydroxy-4-methyl-2-pyridone has been reported, with the occurrence of in situ nucleophilic aromatic substitution reactions .
科学研究应用
合成和转化
- 3-氰基-6-甲基-2(1H)-吡啶酮参与了通过环加成反应和环转化合成各种吡啶酮系统。这些转化可以导致类似6-氰基-1,2-二氢-2-氧代-4-吡啶羧酸甲酯的化合物的形成,从而揭示了胺基取代物的丢失或保留机制的见解 (Vandenberghe et al., 1996)。
催化合成
- 该化合物已经使用1,4-二氮杂双环[2,2,2]辛烷(DABCO)作为催化剂在乙醇中合成。这展示了它在合成3-氰基吡啶中的效率,这些化合物通过各种分析技术进行表征 (Beheshtia et al., 2010)。
抗癌潜力
- 已经评估了3-氰基-6-甲基-2(1H)-吡啶酮衍生物在体外抗癌活性。某些化合物对特定肿瘤细胞系表现出中等抗肿瘤潜力,表明它们作为治疗剂的潜力 (Rostom et al., 2011)。
官能化衍生物
- 从4-羟基-6-甲基-2-吡啶酮合成官能化的4H-吡喃(3,2-c)吡啶烯的研究展示了这些化合物在创造具有潜在应用的融合系统方面的多功能性 (Mekheimer et al., 1997)。
质谱研究
- 该化合物已经通过串联质谱研究,提供了关于其受电子亲和力和立体效应影响的碎裂行为的见解。这项研究有助于理解吡啶酮的化学性质 (Marinkovic et al., 2009)。
结构研究
- 对N-取代-3-羟基-2-甲基-4(1H)-吡啶酮的物理和结构性质的研究,包括3-氰基-6-甲基-2(1H)-吡啶酮,有助于理解氢键和分子相互作用,这对于药物设计和材料科学至关重要 (Nelson et al., 1988)。
互变异构研究
- 对2-氨基吡啶和2(1H)-吡啶酮的互变异构研究,包括3-氰基-6-甲基-2(1H)-吡啶酮,为它们的化学行为和稳定性提供了宝贵的见解,这对于制药应用至关重要 (Davoodnia et al., 2011)。
未来方向
属性
IUPAC Name |
6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-5-2-3-6(4-8)7(10)9-5/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMGYEKEYXUTGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063375 | |
| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-6-methyl-2(1H)-pyridinone | |
CAS RN |
4241-27-4 | |
| Record name | 1,2-Dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4241-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004241274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4241-27-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydro-6-methyl-2-oxonicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the interactions of 3-Cyano-6-methyl-2(1H)-pyridinone (Hcmp) with copper(I)?
A: Hcmp readily forms tetrahedral complexes with copper(I) ions (CuN4). These complexes can further self-assemble into intricate supramolecular structures through a combination of coordination bonds and intermolecular hydrogen bonding. [, ] The type of counteranion present (e.g., ClO4-, BF4-, PF6-, CF3SO3-) influences the hydrogen-bonding mode and distances between Hcmp molecules, leading to distinct 3D architectures. For instance, smaller anions result in open square channels within the framework, while larger anions lead to interpenetrated diamond-like frameworks with larger cavities. []
Q2: What types of supramolecular architectures have been achieved using Hcmp and how are they controlled?
A: Research has demonstrated that Hcmp can be used to construct a variety of supramolecular architectures, including three-dimensional channel structures and multi-fold interpenetrated diamondoid architectures. [] The key to controlling the self-assembly process lies in manipulating the hydrogen bonding interactions between Hcmp molecules. By changing the size of the counteranions present, researchers can influence the hydrogen bonding mode (e.g., 1:2 versus 1:1 hydrogen bonding between Hcmp molecules) and the resulting distances between them. [, ] This control over intermolecular interactions allows for fine-tuning the final supramolecular structure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














